![molecular formula C12H6FN3O2 B5614710 6-(4-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B5614710.png)
6-(4-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione
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Overview
Description
The compound 6-(4-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is a fluorinated analog known for its significant potential in various scientific research areas due to its unique chemical structure and properties. The interest in such compounds is driven by their versatile applications in material science, pharmaceuticals, and organic electronics, albeit outside the scope of drug use and dosage.
Synthesis Analysis
The synthesis of fluorinated pyrrolopyrazine derivatives involves advanced organic synthesis techniques. For instance, a series of fluorinated analogs of potent investigative compounds have been synthesized and characterized by IR, 1H, 13C NMR, and mass spectral data, showcasing the role of fluorine atoms in enhancing the compound's potency and broadening its activity spectrum across various models (Dawidowski et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using a range of spectroscopic techniques, including IR, UV-Visible, 1H, 13C NMR, and mass spectroscopy. These analyses provide insights into the compound's chromophore system and its spectral characteristics across different organic solvents of varying polarity (Pardis Hafez Taghva & H. Kabirifard, 2020).
Chemical Reactions and Properties
Fluorinated pyrrolopyrazine derivatives participate in a variety of chemical reactions, reflecting their reactivity and interaction with other compounds. Their synthesis often involves palladium-catalyzed heteroannulation processes, leading to substituted pyrrolopyrazines with significant potential in antiviral activities and other applications (C. Hopkins & Nicola Collar, 2004).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments and applications. These properties are determined through comprehensive physical characterization.
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and electrochemical properties are vital for the compound's applications in various domains. For instance, the electron-deficient nature and low LUMO level of certain pyrrolopyrazine derivatives make them suitable for applications as electrochromic materials, demonstrating the intricate relationship between chemical structure and functional properties (Q. Ye et al., 2014).
properties
IUPAC Name |
6-(4-fluorophenyl)pyrrolo[3,4-b]pyrazine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6FN3O2/c13-7-1-3-8(4-2-7)16-11(17)9-10(12(16)18)15-6-5-14-9/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFZLVRQZAEXSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=NC=CN=C3C2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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